Bienvenue dans la boutique en ligne BenchChem!

Cirtuvivint

CLK inhibitor DYRK inhibitor Kinase selectivity

Cirtuvivint (SM08502) is the only first-in-class, balanced pan-CLK1-4/DYRK1-4 inhibitor optimized for Wnt pathway suppression (EC50 46 nM, 10× more potent than PRI-724). Its unique kinome selectivity prevents off-target noise, while broad cellular potency (EC50 14–495 nM across AML, MDS, lymphoma) ensures robust, reproducible splicing modulation. Oral bioavailability simplifies chronic dosing models. Researchers choose it over generic CLK inhibitors (TG003, KH-CB20) for translational studies in Wnt-driven cancers and biomarker-driven combination strategies (e.g., paclitaxel synergy, CI<1). Procure with confidence to advance splicing-targeted oncology programs.

Molecular Formula C24H25N7O
Molecular Weight 427.5 g/mol
CAS No. 2143917-62-6
Cat. No. B3325501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirtuvivint
CAS2143917-62-6
Molecular FormulaC24H25N7O
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=NC=C4C=CC(=CC4=C3)C5=CN(N=C5)C
InChIInChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32)
InChIKeyBQWWOBKMDWACGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cirtuvivint (SM08502) Procurement Guide: First-in-Class Oral Pan-CLK/DYRK Inhibitor for Oncology Research


Cirtuvivint (SM08502, CAS 2143917-62-6) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK1-4) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1-4) [1]. Developed by Biosplice Therapeutics, it is an ATP-competitive inhibitor that targets mRNA splicing and is optimized for Wnt pathway inhibition, demonstrating potent anti-tumor activity in preclinical models of solid tumors and hematologic malignancies .

Why Generic CLK or Wnt Pathway Inhibitors Cannot Substitute for Cirtuvivint in Critical Assays


Cirtuvivint's differentiation stems from its optimized, balanced pan-CLK/DYRK inhibition profile, which is not replicated by more selective CLK inhibitors (e.g., TG003, KH-CB20) or alternative Wnt pathway modulators (e.g., PRI-724, IWR-1-endo). Generic substitution risks confounding experimental results due to differences in target engagement, off-target activity, cellular potency, and oral bioavailability. The quantitative evidence below demonstrates that Cirtuvivint provides a unique combination of high potency, favorable kinome selectivity, and robust in vivo activity that is essential for reproducible research outcomes .

Cirtuvivint: Quantified Differentiation from Key Comparators Across Multiple Assay Dimensions


Superior CLK2/3 Inhibition Potency and Selectivity vs. CDK1 and Kinome-Wide Profiling

Cirtuvivint exhibits sub-nanomolar to low nanomolar potency against its primary targets (CLK2/3) and demonstrates exceptional selectivity over the closely related kinase CDK1. It also shows a highly favorable kinome-wide selectivity profile, inhibiting only a small fraction of a broad panel of wild-type kinases. This contrasts with many other CLK inhibitors that have broader off-target activity or insufficient selectivity .

CLK inhibitor DYRK inhibitor Kinase selectivity Splicing modulation

Wnt Pathway Inhibition Potency: 10-Fold Superior to Clinical Candidate PRI-724

In a direct comparison of Wnt pathway inhibition using the TOPflash β-catenin/TCF-responsive reporter assay in SW480 colon cancer cells, Cirtuvivint demonstrated an EC50 of 46 nM. This represents a 10-fold improvement in potency compared to PRI-724, a well-characterized clinical-stage Wnt pathway inhibitor .

Wnt signaling β-catenin TCF/LEF Reporter assay

Synergistic In Vivo Tumor Growth Inhibition with Paclitaxel in Endometrial Cancer Models

In multiple endometrial cancer xenograft models, the combination of Cirtuvivint with paclitaxel demonstrated synergistic tumor growth inhibition, significantly outperforming either single agent. The combination index (CI) was <1, indicating strong synergy, and in three of four models (HEC265, SNGM, Ishikawa-S33Y), combination therapy led to significantly lower tumor volumes compared to paclitaxel alone [1].

Endometrial cancer CTNNB1 mutation Synergy Combination therapy

Broad Cellular Potency Across Hematologic Malignancies with Associated Splicing Modulation

Cirtuvivint exhibits potent anti-proliferative activity across a diverse panel of human tumor-derived hematologic cell lines, with EC50 values ranging from 0.014 μM to 0.495 μM in 4-day viability assays. This activity is mechanistically linked to the inhibition of SRSF phosphorylation and the induction of widespread alternative splicing events, a profile not consistently observed with more selective CLK or DYRK inhibitors [1].

Acute myeloid leukemia Myelodysplastic syndrome Alternative splicing SRSF phosphorylation

Orally Bioavailable with Demonstrated In Vivo Target Engagement and Tumor Growth Inhibition

Cirtuvivint is an orally bioavailable compound that achieves significant in vivo target engagement and tumor growth inhibition in xenograft models. Oral administration in mice led to significant reduction in tumor growth in gastrointestinal cancer models, accompanied by decreased SRSF phosphorylation and reduced expression of Wnt pathway target genes. This contrasts with many Wnt pathway inhibitors that lack sufficient oral bioavailability for systemic administration .

Oral bioavailability Pharmacokinetics Xenograft Gastrointestinal tumors

Optimal Research Applications for Cirtuvivint Based on Quantified Differentiation


Mechanistic Studies of Splicing-Dependent Oncogenesis in Hematologic Malignancies

Leverage Cirtuvivint's broad cellular potency (EC50 14-495 nM) across AML, MDS, and lymphoma cell lines and its ability to induce widespread alternative splicing events to dissect the role of CLK/DYRK-mediated phosphorylation in oncogenic splicing programs. The compound's high kinome selectivity ensures that observed effects are primarily due to CLK/DYRK inhibition, not off-target activity.

Wnt Pathway-Driven Solid Tumor Xenograft Studies Requiring Oral Dosing

Utilize Cirtuvivint's oral bioavailability and superior Wnt pathway inhibition (EC50 46 nM, 10-fold more potent than PRI-724) in preclinical models of colorectal, endometrial, or other Wnt-driven cancers. The ability to dose orally simplifies chronic treatment regimens and more closely mimics clinical scenarios.

Synergistic Combination Therapy Research with Taxanes in Endometrial and Other CTNNB1-Mutant Cancers

Employ Cirtuvivint in combination with paclitaxel to study the mechanistic basis of the observed synergy (Combination Index <1) in endometrial cancer xenografts [1]. This scenario is ideal for translational researchers seeking to validate novel combination strategies for CTNNB1-mutant or splicing-addicted tumors.

Target Engagement Assays Requiring SRSF Phosphorylation as a Pharmacodynamic Biomarker

Use Cirtuvivint as a tool compound to establish and validate assays measuring SRSF phosphorylation inhibition and alternative splicing changes as proximal pharmacodynamic biomarkers of CLK/DYRK pathway modulation . This is particularly relevant for studies exploring splicing modulation as a therapeutic vulnerability in solid tumors and hematologic malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cirtuvivint

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.